molecular formula C24H22N2O3 B3838782 N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide

N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide

Cat. No. B3838782
M. Wt: 386.4 g/mol
InChI Key: HGAJKJHHLYUYIK-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use as a research chemical. This compound is a potent agonist of the cannabinoid receptors, and its use in scientific research has led to a better understanding of the physiological and biochemical effects of cannabinoids.

Mechanism of Action

MAB-CHMINACA is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of MAB-CHMINACA is not fully understood, but it is believed to modulate the release of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
MAB-CHMINACA has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in body temperature, heart rate, blood pressure, and respiratory rate. It also produces behavioral changes, such as altered locomotor activity and impaired memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAB-CHMINACA in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoids in a more controlled and precise manner. However, the limitations of MAB-CHMINACA include its potential for misuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on MAB-CHMINACA. These include investigating its potential therapeutic applications, studying its effects on different animal models, and exploring its interactions with other drugs. Additionally, research on the long-term effects of MAB-CHMINACA is needed to better understand its safety profile and potential for misuse.

Scientific Research Applications

MAB-CHMINACA is primarily used as a research chemical in the field of cannabinoid research. It is used to study the effects of cannabinoids on the human body, including their impact on the endocannabinoid system and the central nervous system. Researchers use MAB-CHMINACA to investigate the mechanism of action of cannabinoids, their biochemical and physiological effects, and their potential therapeutic applications.

properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17-8-6-7-11-21(17)25-24(28)22(16-18-12-14-20(29-2)15-13-18)26-23(27)19-9-4-3-5-10-19/h3-16H,1-2H3,(H,25,28)(H,26,27)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAJKJHHLYUYIK-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide
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N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide
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N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide
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N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide
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N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide
Reactant of Route 6
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide

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